6-Deoxoteasterone
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Overview
Description
6-deoxoteasterone is a 3beta-hydroxy steroid that is teasterone lacking the oxo substituent at position 6. It is a 3beta-hydroxy steroid, a 22-hydroxy steroid, a 23-hydroxy steroid and a brassinosteroid. It derives from a teasterone. It derives from a hydride of a 5alpha-campestane.
Scientific Research Applications
Brassinosteroid Biosynthesis
6-Deoxoteasterone is significantly involved in brassinosteroid (BR) biosynthesis, a critical process for plant growth and development. It serves as a precursor in various biosynthetic pathways. For instance, in Arabidopsis and tomato, enzymes encoded by genes like AtBR6ox and the Dwarf gene catalyze the conversion of this compound into teasterone and other brassinosteroids, showcasing a broad substrate specificity within this pathway (Shimada et al., 2001). Similarly, research on Catharanthus roseus cultures identified this compound as a key intermediate in an alternative brassinolide biosynthetic pathway, further highlighting its pivotal role in plant hormone production (Choi Yong-Hwa et al., 1997).
Brassinosteroid-Related Plant Development
The presence and transformations of this compound in plant tissues like Arabidopsis, pea, and tomato indicate its importance in BR-related plant development. Studies reveal common biosynthetic control mechanisms in these plants, suggesting rate-limiting steps in brassinosteroid biosynthesis that involve this compound (Nomura et al., 2001). This understanding is crucial for comprehending how BRs contribute to plant growth and developmental processes.
Enzymatic Synthesis and Biotransformation
The enzymatic synthesis and biotransformation of this compound have been studied, providing insights into the potential commercial production of brassinosteroids. For instance, research on yeast cells (Saccharomyces cerevisiae) demonstrated the biotransformation of this compound into various metabolites, suggesting pathways for brassinosteroid biosynthesis in non-plant cells (Son et al., 2012).
Role in Plant Physiology
This compound also plays a significant role in other physiological aspects of plants, like the hormonal regulation during de-etiolation in peas, indicating its involvement in broader plant developmental processes (Symons & Reid, 2002).
Properties
Molecular Formula |
C28H50O3 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2-[(3S,5S,8R,9S,10S,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5,6-dimethylheptane-3,4-diol |
InChI |
InChI=1S/C28H50O3/c1-16(2)17(3)25(30)26(31)18(4)22-9-10-23-21-8-7-19-15-20(29)11-13-27(19,5)24(21)12-14-28(22,23)6/h16-26,29-31H,7-15H2,1-6H3/t17-,18-,19-,20-,21-,22+,23-,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
WPHVOXMMNSLJSF-GUOPQYDVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O |
SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Canonical SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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